molecular formula C11H16O B7790972 2-(4-Methylphenyl)butan-2-ol CAS No. 5398-04-9

2-(4-Methylphenyl)butan-2-ol

Cat. No.: B7790972
CAS No.: 5398-04-9
M. Wt: 164.24 g/mol
InChI Key: OSMIIEJACABGAC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)butan-2-ol: is an organic compound with the molecular formula C11H16O . It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by other names such as benzenemethanol, α-ethyl-α,4-dimethyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)butan-2-ol can be synthesized through a Grignard reaction. One common method involves the reaction of benzylmagnesium halide with isobutylene oxide . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Grignard reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Methylphenyl)butan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers, esters, or other substituted products.

Scientific Research Applications

Chemistry: 2-(4-Methylphenyl)butan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Biology and Medicine: It is studied for its potential biological activities and as a building block in the synthesis of biologically active compounds.

Industry: The compound is used in the fragrance industry due to its pleasant floral odor. It is also used as a flavoring agent in food products .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, though detailed pathways are still under investigation.

Comparison with Similar Compounds

  • 2-Phenyl-2-butanol
  • 2-Methyl-2-phenylpropan-1-ol
  • 4-Methyl-2-phenyl-2-butanol

Comparison: 2-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .

Properties

IUPAC Name

2-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMIIEJACABGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277870
Record name 2-(4-methylphenyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-04-9
Record name NSC4562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylphenyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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